molecular formula C8H16N2O4S2 B555643 D-Arginine hydrochloride CAS No. 627-75-8

D-Arginine hydrochloride

Cat. No.: B555643
CAS No.: 627-75-8
M. Wt: 174,2*36,5 g/mole
InChI Key: ZTVZLYBCZNMWCF-WDSKDSINSA-N
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Description

D-Arginine hydrochloride is a chemical compound with the molecular formula C6H15ClN4O2 and a molecular weight of 210.66 g/mol . It is the hydrochloride salt form of D-arginine, an enantiomer of the naturally occurring amino acid L-arginine. This compound is a white crystalline powder that is soluble in water and slightly soluble in ethanol . This compound is used in various scientific research applications due to its unique properties and biological activities.

Mechanism of Action

Target of Action

D-Arginine hydrochloride is the D-isomer of arginine . It’s important to note that only the L-form of arginine is physiologically active For l-arginine, one of the targets is nitric oxide synthase (nos), an enzyme that is responsible for the production of nitric oxide .

Mode of Action

L-arginine, the physiologically active form, stimulates the pituitary release of growth hormone and prolactin through origins in the hypothalamus . In vitro studies of NOS indicate that the enzyme for L-arginine is saturated with its L-arginine substrate under physiological conditions .

Biochemical Pathways

coli . Arginine can also be used as a sole source of nitrogen by E. coli and a source of nitrogen, carbon, and energy by many other bacteria .

Pharmacokinetics

For l-arginine, it is well absorbed and extensively metabolized in the liver and intestines . The elimination half-life is around 42 minutes following a 30 g IV dose . The pharmacokinetics of arginine are confounded by several patient-specific factors such as variations in baseline arginine due to developmental ages and disease states .

Result of Action

L-arginine has been reported to restore normal endothelial function in both normotensive and hypertensive patients with microvascular angina .

Action Environment

It is known that arginine and its salts are highly effective in enhancing protein refolding and solubilization, suppressing protein-protein interaction and aggregation, and reducing viscosity of high concentration protein formulations .

Biochemical Analysis

Biochemical Properties

D-Arginine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of nitric oxide, polyamines, proline, glutamate, creatine, and agmatine . The guanidino group of this compound can engage in multiple interactions involving hydrogen bonds and ionic interactions with proteins and nucleic acids .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been found to play a role in immune responses, particularly in macrophages, dendritic cells, and T cells . It also affects the RNA binding, subcellular localization, and inclusion formation of FUS, a ubiquitously expressed RNA-binding protein .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It is thought to exert its effects through an endothelial NOS independent mechanism . It also plays a role in the biosynthesis of nitric oxide .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to have a role in enhancing protein refolding and solubilization, suppressing protein-protein interaction and aggregation, and reducing viscosity of high concentration protein formulations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on L-Arginine-induced acute pancreatitis in mice, it was found that the pancreatic necrosis rate was significantly higher in FVB/n and C57BL/6 mice using 2×4 g/kg 10% L–arginine .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a key substrate for ammonia detoxification via the urea cycle . It can also be metabolized to glutamate, which in turn is converted to α-ketoglutarate for entry into the citric acid cycle .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its transport is regulated by a number of carrier proteins for amino acids . The acetylation at K510 residue disrupts the interaction between FUS and Transportin-1, resulting in the mislocalization of FUS in the cytoplasm .

Subcellular Localization

It is known that the acetylation at K315/K316 and K510 residues affects the FUS–RNA and the FUS–TNPO1 interaction, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Arginine hydrochloride can be synthesized through several methods. One common approach involves the reaction of D-arginine with hydrochloric acid. The process typically involves dissolving D-arginine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The solution is then evaporated to obtain the crystalline product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product. The industrial production methods often include steps such as crystallization, filtration, and drying to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: D-Arginine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTQSFXGGICVPE-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883513
Record name D-Arginine, hydrochloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-75-8
Record name D-Arginine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginine hydrochloride, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Arginine, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Arginine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-arginine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ARGININE HYDROCHLORIDE, D-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the vasodilatory effect of D-Arginine hydrochloride compare to L-Arginine?

A1: In a study on human subjects, both this compound and L-Arginine hydrochloride induced vasodilation in forearm resistance beds and superficial hand veins at high doses (160 µmol/min). Interestingly, the responses to both enantiomers were similar, suggesting that the vasodilatory effect of D-Arginine is not solely due to its conversion to L-Arginine in vivo. []

Q2: Can this compound influence the activity of L-amino acids known to induce vasodilation via nitric oxide release?

A2: While the provided abstracts do not directly address interactions between this compound and other L-amino acids, one study highlighted that several L-amino acids, such as N-α-Benzoyl-L-arginine ethyl ester (BAEE) and L-alanine methylester, exhibit vasodilatory effects in the rat mesentery by triggering the release of endothelium-derived nitric oxide (EDNO). [] This information suggests a potential area of future research to explore whether this compound could modulate the activity of these L-amino acids and their impact on nitric oxide-mediated vasodilation.

Q3: What are the known methods for synthesizing this compound?

A3: One established method involves using salmon testes as a starting material for this compound preparation. [] While the details of this extraction and synthesis process are not provided in the abstract, it highlights a natural source for obtaining this compound. Additionally, a chemical synthesis approach utilizes a multi-step process involving intermediates like arginine dinitronaphtholsulfonate and benzylidenearginine to ultimately yield this compound. []

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